molecular formula C21H23ClFNO2 B3181841 Haloperidol (D4') CAS No. 136765-35-0

Haloperidol (D4')

Katalognummer B3181841
CAS-Nummer: 136765-35-0
Molekulargewicht: 379.9 g/mol
InChI-Schlüssel: LNEPOXFFQSENCJ-AKPGVGPLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Haloperidol (D4’) is an antipsychotic agent used to treat schizophrenia and other psychoses, as well as symptoms of agitation, irritability, and delirium . It is a high potency first-generation (typical) antipsychotic and one of the most frequently used antipsychotic medications worldwide . It is also used off-label for the management of chorea associated with Huntington’s disease and for the treatment of intractable hiccups as it is a potent antiemetic .


Synthesis Analysis

Several haloperidol derivatives with a piperidine scaffold that was decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . Based on the result of QSAR, N-4-tert-butyl benzyl haloperidol chloride (16c) was synthesized and showed the most potent vasodilatory activity of all designed compounds .


Chemical Reactions Analysis

Haloperidol is a crystalline material with a melting temperature of 150 °C . It has very low solubility in water (1.4 mg/100 mL), but it is soluble in chloroform, benzene, methanol, and acetone . It is biotransformed to various metabolites, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide .


Physical And Chemical Properties Analysis

Haloperidol is a crystalline material with a melting temperature of 150 °C . It has very low solubility in water (1.4 mg/100 mL), but it is soluble in chloroform, benzene, methanol, and acetone .

Wissenschaftliche Forschungsanwendungen

  • Transdermal Delivery System : Haloperidol (Hal) has been explored in a transdermal delivery system using penetration enhancer-containing spanlastics (PECSs). This approach aims to increase Hal's transdermal permeation with sustained release, potentially improving maintenance therapy efficiency with reduced dose size and less frequent administration compared to oral formulas (Fahmy et al., 2017).

  • Oxidative Stress Study : Research on Haloperidol's (HAL) impact on oxidative stress in rats has shown that HAL treatment can induce oxidative damage in specific brain regions, suggesting its role in neurotoxic effects (Polydoro et al., 2004).

  • Neuroleptic Drug Studies : Studies on Haloperidol (HAL) as a neuroleptic drug have focused on its effects on tardive dyskinesia and oxidative stress. For instance, alpha lipoic acid has been studied for its potential to mitigate HAL-induced tardive dyskinesia and oxidative stress (Thaakur & Himabindhu, 2009).

  • Calcium Ion Influx and Neuronal Impairment : Haloperidol has been shown to induce calcium ion influx via L-type calcium channels in hippocampal cells, potentially making them more susceptible to oxidative stress and influencing neuronal fate (Kim et al., 2006).

  • Role in Palliative Medicine : Haloperidol has been recognized for its role in palliative care, particularly in managing symptoms like nausea, vomiting, and delirium. It's considered one of the 25 important drugs in this field, offering flexibility in administration routes and dosage adjustments in renal and hepatic insufficiency (Prommer, 2012).

  • Effect on Macrophage Activity : Research indicates that haloperidol treatments can increase macrophage activity in rats, influencing immune system activity. This suggests a potential indirect effect through prolactin increments or a direct action on macrophage dopamine receptors (Lourenço et al., 2005).

  • Impact on Spatial Memory : Studies on chronic haloperidol administration have shown its impact on spatial memory and the upregulation of D1 and D2 receptors in specific brain regions of mice, suggesting its role in spatial learning and memory (Xu et al., 2012).

  • Neuroprotective Effects : Alpha lipoic acid has been studied for its neuroprotective effects against haloperidol-induced oxidative stress in the rat brain, highlighting a potential approach to mitigate haloperidol's neurotoxicity (Perera et al., 2011).

Wirkmechanismus

Target of Action

Haloperidol is a high potency first-generation (typical) antipsychotic . It primarily targets the dopamine receptor (mainly D2) , which are abundantly expressed in the brain . These receptors play a crucial role in the mesolimbic and mesocortical systems of the brain .

Mode of Action

Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .

Biochemical Pathways

Haloperidol’s interaction with dopamine receptors affects several biochemical pathways. It has been suggested that haloperidol may restore the levels of the proteins involved in the ubiquitin pathway in schizophrenia, possibly aiding cellular processes regulated by this pathway such as signal transduction, synaptic plasticity, intracellular trafficking, endocytosis, DNA repair, and neural activity .

Pharmacokinetics

It has a high protein binding capacity in humans, with around 90% bound to plasma in the blood . The drug undergoes extensive metabolism in the liver, with only around 1% of the drug originally administered being excreted in the urine unchanged . The main mode of hepatic clearance is through glucuronidation, reduction, and oxidation mediated by CYP3A4 . Excretion is biliary, meaning the drug leaves the body in the feces and urine . The half-life is between 14 and 26 hours for intravenous preparations, 21 hours for intramuscular preparations, and between 14 and 37 hours for oral preparations .

Result of Action

Haloperidol’s action results in significant molecular and cellular effects. Chronic treatment with haloperidol has been shown to lead to inhibitory/excitatory imbalance in striatal D1-neurons . It also has been found to attenuate lung endothelial cell permeability in vitro and in vivo .

Action Environment

Environmental cues can modulate the behavioral efficacy of haloperidol . For instance, prior antipsychotic treatment in one environment could alter later antipsychotic-like response assessed in a different environment under certain test conditions . Furthermore, inflammation may play a role in the action of haloperidol, as a negative correlation between C-Reactive Protein (CRP) and haloperidol clearance has been observed .

Safety and Hazards

Haloperidol is highly flammable and toxic if swallowed . It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child .

Zukünftige Richtungen

There is a need for more robust evidence to guide the optimal management of conditions treated with Haloperidol . Future trials examining the effect of haloperidol on agitation and delirium severity will add important information to guide clinical decisions .

Eigenschaften

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3D,4D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEPOXFFQSENCJ-AKPGVGPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)[2H])[2H])F)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670084
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol (D4')

CAS RN

136765-35-0
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-35-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haloperidol (D4')
Reactant of Route 2
Reactant of Route 2
Haloperidol (D4')
Reactant of Route 3
Reactant of Route 3
Haloperidol (D4')
Reactant of Route 4
Reactant of Route 4
Haloperidol (D4')
Reactant of Route 5
Haloperidol (D4')
Reactant of Route 6
Haloperidol (D4')

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.